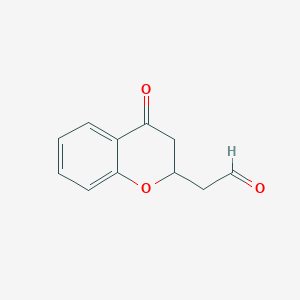

2-(2-Oxoethyl)-4-chromanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(4-oxo-2,3-dihydrochromen-2-yl)acetaldehyde |

InChI |

InChI=1S/C11H10O3/c12-6-5-8-7-10(13)9-3-1-2-4-11(9)14-8/h1-4,6,8H,5,7H2 |

InChI Key |

OYWJWQRFEDKLMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)CC=O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 2 Oxoethyl 4 Chromanone and Analogous Structures

Quantum Chemical Calculations

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics to chemical systems, is instrumental in elucidating the electronic structure and geometry of molecules. wikipedia.orgscholars.direct Various computational methods are employed to approximate solutions to the Schrödinger equation, providing valuable information about molecules like 2-(2-Oxoethyl)-4-chromanone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govarxiv.orgnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used for geometry optimization, a process that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G(d,p), can be used to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The optimization process iteratively adjusts the atomic coordinates to minimize the total energy, leading to a stable molecular structure. stackexchange.commdpi.com Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. iucr.org This information is crucial for understanding the molecule's stability and reactivity. For chromone (B188151) derivatives, DFT studies have been successfully used to investigate their molecular geometries and electronic properties. d-nb.inforesearchgate.net

Table 1: Representative Theoretical Bond Lengths in Chromanone Derivatives Calculated by DFT

| Bond | Typical Calculated Bond Length (Å) |

| C=O (carbonyl) | 1.22 - 1.25 |

| C-O (ether) | 1.35 - 1.38 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (aliphatic) | 1.50 - 1.54 |

Note: The values in this table are representative and can vary depending on the specific molecule and the level of theory used.

Semi-Empirical Methods for Conformational Analysis and Heats of Formation

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org These methods are computationally less demanding than ab initio methods, making them suitable for studying large molecules and for performing conformational analyses that require numerous energy calculations. wikipedia.orgmpg.de Methods like AM1, PM3, and the more recent PM7 are used to calculate heats of formation, dipole moments, and ionization potentials by fitting parameters to experimental data. wikipedia.org

Conformational analysis of this compound would involve identifying the different spatial arrangements of the 2-oxoethyl side chain relative to the chromanone ring system. Semi-empirical methods can efficiently calculate the energies of these different conformers to determine their relative stabilities. chemrxiv.org

The heat of formation (ΔHf) is a key thermodynamic property that can also be estimated using semi-empirical methods. mpg.deed.ac.uk For instance, the PM7 method has been shown to perform well in calculating the gas-phase heats of formation for a range of organic molecules. ed.ac.uk These calculations are valuable for assessing the thermodynamic stability of the molecule. ed.ac.uk

Table 2: Comparison of Computational Methods for Heats of Formation

| Method | Key Features | Typical Application |

| Ab initio (e.g., G3, G4) | High accuracy, computationally expensive. | Benchmarking, small molecules. |

| DFT (e.g., B3LYP) | Good balance of accuracy and cost. | Wide range of molecules and properties. |

| Semi-empirical (e.g., PM7) | Computationally fast, relies on parameters. | Large molecules, high-throughput screening. ed.ac.uk |

Molecular Orbital (MO) Studies, Including HOMO-LUMO Gap Determination

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. schrodinger.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govwikipedia.orgmdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. nih.govmdpi.com Conversely, a large gap suggests high stability and low reactivity. nih.govmdpi.com For chromone derivatives, the HOMO-LUMO gap has been shown to be a key factor in determining their bioactive nature. nih.gov Computational methods like DFT are commonly used to calculate the energies of these frontier orbitals and the resulting energy gap. schrodinger.com

Table 3: Representative HOMO-LUMO Energy Gaps for Chromone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chromone Derivative A | -6.5 | -1.8 | 4.7 |

| Chromone Derivative B | -6.2 | -2.1 | 4.1 |

| Chromone Derivative C | -5.9 | -2.5 | 3.4 |

Note: These values are illustrative and depend on the specific substituents and the computational method employed.

Analysis of Molecular Interactions and Reactivity

Beyond the electronic structure, computational methods can also provide detailed insights into the nature of chemical bonds and the reactivity of different sites within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.org This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. amercrystalassn.orgnih.gov

QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. nih.gov The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bond. nih.gov For example, a negative Laplacian is indicative of a covalent bond (shared interaction), while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction. nih.gov For chromone derivatives, QTAIM has been used to analyze atom-atom interactions and bonding characteristics. d-nb.info

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Insights

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de The MEP at a particular point in space represents the electrostatic interaction energy between the molecule and a positive point charge. uni-muenchen.deyoutube.com It is typically visualized as a color-coded map on the molecule's surface.

The MEP map provides a visual representation of the charge distribution. uni-muenchen.de Regions of negative electrostatic potential, usually colored red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, typically colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.com For chromanone derivatives, MEP analysis can identify the most likely sites for intermolecular interactions. researchgate.net The carbonyl oxygen atoms in this compound, for instance, are expected to be regions of high negative potential, making them potential sites for hydrogen bonding or coordination to electrophiles. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Chromanones

Isolation from Diverse Natural Sources

Chromanones and their derivatives are prevalent secondary metabolites found across different biological kingdoms. mdpi.comresearchgate.net Their presence is well-documented in numerous plant families and is also noted in various fungal and bacterial species. mdpi.comresearchgate.net

Plants are a rich reservoir of chromanone compounds. nih.govresearchgate.net

Aquilaria sinensis : This plant species, known for producing agarwood, is a notable source of 2-(2-phenylethyl)chromones. mdpi.comresearchgate.netnih.gov Phytochemical investigations of the resinous wood have led to the isolation of numerous novel chromone (B188151) and chromanone derivatives, including dimers and tetrahydrochromones. mdpi.comscialert.net The accumulation of these compounds is associated with the formation of agarwood, indicating their role in the plant's defense response. researchgate.netnih.gov

Cassia species : The genus Cassia is a prolific source of chromones and chromanones. acs.org For instance, new chromone derivatives have been isolated from the twigs of Cassia agnes and the leaves of Cassia nodosa. acs.org These compounds are part of a diverse group of secondary metabolites in Cassia plants, which also includes anthraquinones and flavonoids. acs.org

Aloe species : The genus Aloe, particularly well-known species like Aloe vera (Aloe barbadensis) and Aloe ferox, contains a vast array of phytochemicals, including various chromanones. These compounds, such as aloesin (B1665252) and aloeverasides, are found in the leaf exudates. The chemical profile of Aloe species is complex, also featuring anthraquinones, anthrones, and flavonoids, which contribute to their medicinal properties. Over 130 different compounds have been identified from the Aloe genus.

Table 1: Examples of Chromanones from Plant Sources

| Compound Class | Plant Source | Reference(s) |

|---|---|---|

| 2-(2-Phenylethyl)chromones | Aquilaria sinensis | mdpi.comresearchgate.netnih.gov |

| Chromone Derivatives | Cassia agnes, Cassia nodosa | acs.org |

| Chromone Glycosides (e.g., Aloesin) | Aloe vera, Aloe nobilis |

While more prevalent in plants, chromanones are also produced by microorganisms. researchgate.net

Fungal Origins : Various fungi are known to synthesize chromanone derivatives. researchgate.net For example, a marine-derived fungus, Corynespora cassiicola, was found to produce twelve new chromone derivatives. Similarly, an algicolous marine Penicillium species, isolated as an endophyte from the green alga Ulva sp., produces a compound known as Chromanone A. Fungi from genera such as Aspergillus and Penicillium are recognized sources of bioactive chromones.

Bacterial Transformation : While the direct isolation of chromanones from bacteria is less commonly reported than from fungi, bacteria are known to metabolize and transform these compounds. acs.org Studies have shown that various bacteria can perform biotransformations on the chromanone scaffold, indicating their enzymatic capability to interact with and modify these structures. acs.org This suggests a potential, though less explored, role for bacteria in the environmental fate and diversification of chromanones.

Several specific chromanones and related compounds have been isolated and characterized, revealing a diversity of structures and biological activities.

Boeravinones : Isolated from the roots of Boerhaavia diffusa, boeravinones are a series of compounds classified as rotenoids. Rotenoids possess a complex tetracyclic ring system that includes a chromanone moiety. Boeravinones A-H have been identified, and their structures were elucidated using spectroscopic methods. Although structurally they are rotenoids, they represent natural products containing the fundamental chromanone core.

Aloeverasides : These are chromone glycosides found in Aloe species. An example is 8-C-glucosyl-7-O-methyl-(S)-aloesol. The term "aloeveraside" often refers to C-glycosidic chromones where a sugar moiety is attached to the chromone skeleton. Research on Aloe vera and Aloe nobilis has led to the isolation of several new and known chromone glycosides.

Macrolobin : Macrolobin is an unusual C-glycoside chromone isolated from the leaves of Macrolobium latifolium. mdpi.comnih.gov Its structure was determined as 5,7-dihydroxychromone-3α-D-C-glucoside. mdpi.comnih.gov It has demonstrated significant antimicrobial and acetylcholinesterase inhibitory activities. mdpi.com

Table 2: Characterization of Specific Naturally Occurring Chromanones and Related Compounds

| Compound Name | Source Organism | Chemical Class | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Boeravinones | Boerhaavia diffusa | Rotenoid | Contains a chromanone moiety within a larger fused ring system | |

| Aloeverasides | Aloe species | Chromone Glycoside | C-glycoside of a chromone | |

| Macrolobin | Macrolobium latifolium | Chromone C-glycoside | 5,7-dihydroxychromone with a C-linked glucose | mdpi.comnih.gov |

Elucidation of Biosynthetic Mechanisms

The biosynthesis of chromanones is a subject of detailed enzymatic study, primarily involving polyketide synthases (PKSs). These enzymes construct the core structure from simple carboxylic acid units.

The formation of the chromanone skeleton proceeds via the acetate (B1210297) pathway, also known as the polyketide pathway. biomedpharmajournal.orgnih.gov This fundamental biosynthetic route begins with acetyl-CoA. biomedpharmajournal.orgnih.gov Through the action of polyketide synthase enzymes, multiple molecules of malonyl-CoA (derived from the carboxylation of acetyl-CoA) are sequentially condensed to form a linear poly-β-keto chain. nih.gov This unstable intermediate then undergoes intramolecular cyclization and aromatization reactions to yield the characteristic benzopyranone structure of chromones and chromanones. nih.gov The diversity in natural chromanones arises from variations in the starter unit (often acetyl-CoA), the number of extender units (malonyl-CoA), and the specific folding and cyclization pattern of the polyketide chain.

Specific Type III polyketide synthases have been identified and characterized for their role in producing chromone backbones.

Aloesone (B1238188) Synthase (ALS) : This enzyme, identified in plants like rhubarb (Rheum palmatum), is crucial for the biosynthesis of the heptaketide chromone aloesone. ALS catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. The resulting linear heptaketide intermediate undergoes an intramolecular aldol (B89426) condensation to form aloesone (2-acetonyl-7-hydroxy-5-methylchromone). A multifunctional Type III PKS from Aloe arborescens (PKS3) has also been shown to produce aloesone as its major product.

Pentaketide (B10854585) Chromone Synthase (PCS) : Discovered in Aloe arborescens, PCS is a plant-specific Type III PKS that produces a pentaketide chromone. It catalyzes the formation of 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA. Structural and mutagenesis studies of PCS have provided significant insights into how Type III PKS enzymes control the length of the polyketide chain and determine the final product structure. A single amino acid substitution in the active site of PCS can dramatically alter its function, transforming it from an enzyme that produces pentaketides into one that can generate larger octaketides.

Condensation Reactions Involving Acetyl-CoA and Malonyl-CoA

The biosynthesis of the chromanone scaffold is a classic example of a polyketide pathway, which utilizes simple acyl-CoA precursors for chain assembly. nih.gov Polyketides are a diverse class of secondary metabolites produced through the stepwise condensation of these precursors, a process catalyzed by enzymes known as polyketide synthases (PKSs). wikipedia.orgfrontiersin.org

The fundamental building blocks for the chromanone core are acetyl-CoA, which typically serves as the "starter unit," and malonyl-CoA, which functions as the "extender unit". wikipedia.orgfrontiersin.org The process begins with the formation of malonyl-CoA through the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). wikipedia.orgreactome.org

The key steps in the biosynthetic condensation are as follows:

Chain Initiation: The biosynthesis is initiated when a starter unit, typically acetyl-CoA, is loaded onto the PKS enzyme complex. wikipedia.org

Chain Elongation: The PKS enzyme then catalyzes a series of decarboxylative condensation reactions. In each step, a malonyl-CoA molecule is decarboxylated, and the resulting two-carbon unit is added to the growing polyketide chain. nih.govwikipedia.org

Polyketide Chain Formation: This process is repeated multiple times. For a typical chromone or chromanone skeleton, this involves the condensation of one acetyl-CoA unit with multiple malonyl-CoA units to form a linear poly-β-keto chain. nih.govfrontiersin.org

Cyclization: Once the chain reaches a specific length, intramolecular cyclization reactions occur. The specific folding of the polyketide chain within the PKS active site dictates the type of cyclization (e.g., Claisen or Aldol condensation) and ultimately determines the resulting aromatic ring structure of the chromanone. frontiersin.org

This pathway is highly efficient and versatile, allowing organisms to produce a vast array of structurally diverse compounds from simple precursors. nih.gov The specific type of PKS enzyme (Type I, II, or III) involved influences the precise mechanism and final product. frontiersin.org Plant chromanones are typically synthesized by Type III PKSs. frontiersin.org

Applications of Chromanones in Organic Synthesis and Medicinal Chemistry

Chromanones as Versatile Synthetic Building Blocks

The chroman-4-one framework is a significant structural entity within the class of oxygen-containing heterocycles and serves as a major building block in a vast array of medicinal and synthetic compounds. rsc.org The strategic placement of a ketone-bearing side chain at the 2-position in 2-(2-Oxoethyl)-4-chromanone endows it with a rich chemical reactivity, making it a valuable precursor for the construction of diverse molecular architectures.

Precursors for the Formation of Carbocycles and Heterocycles (e.g., Pyrroles, Furans, Thiophenes)

The 2-(2-oxoethyl) substituent in the chromanone ring effectively creates a 1,4-dicarbonyl-like system, which is a classical precursor for the synthesis of various five-membered heterocycles. This functionality opens up avenues for well-established cyclization reactions to generate fused and substituted pyrroles, furans, and thiophenes.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a prominent method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org In this context, this compound can react with primary amines or ammonia (B1221849) under acidic or neutral conditions. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield a pyrrole ring fused or linked to the chromanone backbone. wikipedia.org This approach provides a direct route to novel chromanone-pyrrole hybrids, which are of interest in medicinal chemistry. Another classical method, the Hantzsch pyrrole synthesis, which involves the reaction of α-haloketones with β-ketoesters and ammonia or primary amines, could also be adapted, although the Paal-Knorr synthesis is more direct for a 1,4-dicarbonyl precursor. nih.gov

Furans: The Paal-Knorr furan (B31954) synthesis is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org Treatment of this compound with an acid catalyst would likely lead to the protonation of one carbonyl group, followed by an intramolecular attack by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal would furnish the corresponding furan derivative. wikipedia.org This reaction provides a straightforward method for accessing chromanone-furan conjugates.

Thiophenes: The synthesis of thiophenes from 1,4-dicarbonyl compounds can be achieved using sulfurizing agents. wikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to convert the carbonyl groups to thiocarbonyls, which then undergo cyclization to form the thiophene (B33073) ring. wikipedia.org Applying this to this compound would be expected to yield a thiophene ring attached to the chromanone nucleus, thus expanding the structural diversity of available chromanone derivatives.

Intermediates in Complex Organic Reactions

The chromanone moiety is a key intermediate in the synthesis of various natural products and complex molecules. nih.gov The functional handles present in this compound, namely the two carbonyl groups and the reactive methylene (B1212753) bridge, allow for its participation in a wide range of complex organic transformations. For instance, the first total synthesis of Chromanone A, a unique C-3 substituted 2-hydroxymethyl chromone (B188151), highlights the utility of the chromanone core in building complex natural products. nih.gov While not directly involving the 2-(2-oxoethyl) side chain, this synthesis underscores the importance of the chromanone skeleton as a foundational element in multi-step synthetic sequences. The presence of the diketone-like feature in this compound makes it a suitable candidate for cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. nih.gov

Chromanones as Lead Structures for Therapeutic Development

The chromone and chromanone skeletons are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govdntb.gov.uaingentaconnect.comacs.org This characteristic makes them excellent starting points for the design and development of new therapeutic agents. nih.govnih.gov

Design of Diversified Therapeutic Molecules and Pharmacophores

The chromanone scaffold provides a rigid framework that can be strategically functionalized to create a diverse library of compounds for biological screening. nih.gov The substitution pattern on the chromanone ring significantly influences its biological activity. acs.org For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to be crucial for the antidiabetic activity of chromanone analogs. nih.gov Similarly, the introduction of various substituents at the C-2 and C-3 positions can yield potent antioxidant compounds. nih.gov

The this compound structure itself presents multiple points for diversification. The two carbonyl groups can be selectively modified, and the methylene bridge can be functionalized. This allows for the systematic exploration of the chemical space around the chromanone core to identify key pharmacophoric features required for interaction with a specific biological target. A pharmacophore model represents the essential steric and electronic features necessary for molecular interactions with a biological target. jmbfs.org By using the 2-substituted-4-chromanone as a template, medicinal chemists can design molecules with optimized binding affinity and selectivity. For example, in a study focused on designing new opioid receptor ligands, various 4-chromanone (B43037) derivatives were evaluated, and chemical group replacements were applied to generate novel analogues with potentially higher antinociceptive activity. jmbfs.org

Utility as Templates for New Drug Discovery

The proven track record of chromanone-containing compounds in various therapeutic areas makes this scaffold a reliable template for new drug discovery campaigns. nih.govnih.gov Natural and synthetic chromanone analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. nih.gov This broad bioactivity profile suggests that the chromanone core can be adapted to target a diverse range of proteins and enzymes.

Q & A

Q. How do intermolecular interactions (e.g., C–H···π, hydrogen bonding) influence the solid-state packing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.